molecular formula C16H17F3N4O B2593795 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380040-36-6

2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2593795
CAS No.: 2380040-36-6
M. Wt: 338.334
InChI Key: NBNRPGJPQGHHDQ-UHFFFAOYSA-N
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Description

2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring connected to a piperidine ring, which is further substituted with a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced piperidine derivatives.

Scientific Research Applications

2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine ring may participate in hydrogen bonding with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine and pyrimidine rings.

    Piperidine derivatives: Compounds like piperidine-3-carboxylic acid share the piperidine ring but differ in other substituents.

    Pyrimidine derivatives: Compounds such as 2-methoxypyrimidine share the pyrimidine ring but have different substituents.

Uniqueness

2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to the combination of its trifluoromethyl group, piperidine ring, and pyrimidine ring, which together confer distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-1-6-14(22-13)23-9-2-4-12(10-23)11-24-15-20-7-3-8-21-15/h1,3,5-8,12H,2,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNRPGJPQGHHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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